[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features two pyrazole rings, each substituted with different groups, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde in the presence of a suitable amine source. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols .
Scientific Research Applications
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-1H-pyrazole-4-carbaldehyde
- 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde
- 3,5-dimethyl-1H-pyrazole
- 1-ethyl-1H-pyrazole
Uniqueness
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole structure with distinct substituents. This structural feature imparts specific chemical and biological properties that are not observed in simpler pyrazole derivatives. The presence of both methyl and fluoro groups enhances its reactivity and potential for diverse applications .
Properties
CAS No. |
1856087-27-8 |
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Molecular Formula |
C12H18FN5 |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H18FN5/c1-4-18-12(13)10(7-15-18)5-14-6-11-8-17(3)16-9(11)2/h7-8,14H,4-6H2,1-3H3 |
InChI Key |
DPPUNDVKHURDOR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNCC2=CN(N=C2C)C)F |
Origin of Product |
United States |
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